1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H11BrN2O2S and a molecular weight of 327.20 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC(S1)=NC(C1=C2)=C(F)C=C2Br
. Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized from 2-aminothiophenol and aromatic aldehydes in a simple microwave-accelerated condensation process. This process can be carried out in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), under solvent and catalyst-free conditions .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds
The research often involves the synthesis of novel benzothiazole derivatives, exploring their potential as scaffolds for further chemical modifications. For example, a study on the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the interest in small-membered azaheterocycles for their potential in biological applications and foldameric studies (Žukauskaitė et al., 2011).
Antimicrobial Screening
The antimicrobial properties of synthesized compounds are a common focus. For instance, research on 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole evaluates the antimicrobial activities against various bacteria and fungi, showing some compounds' comparability with standard drugs (Patel & Shaikh, 2010).
Structural and Mechanistic Studies
Chemical Transformation and Structural Elucidation
Studies often detail the chemical transformations leading to the synthesis of benzothiazole derivatives, including their structural characterization through techniques like IR, NMR, and elemental analysis. This foundational work supports further exploration of these compounds' biological activities and potential therapeutic applications.
Mechanistic Insights into Biological Activities
Some research delves into the mechanisms by which these compounds interact with biological targets, such as inhibiting beta-lactamase enzymes, showcasing the potential therapeutic relevance of benzothiazole and azetidine derivatives (Gottstein, Haynes, & McGregor, 1982).
Potential Therapeutic Applications
Antibacterial and Antifungal Activities
The search for new antibacterial and antifungal agents is a significant application area. For example, the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones study explores these compounds' antibacterial activity against various microorganisms, indicating good to moderate activity (Chavan & Pai, 2007).
Future Directions
The future directions in the research and development of benzothiazole derivatives, including “1-(6-Bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid”, could involve exploring their potential biological activities and developing more efficient and environmentally friendly synthesis methods .
Mechanism of Action
Target of Action
tuberculosis . The target of these compounds is often DprE1, a key enzyme involved in the cell wall biosynthesis of M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes to the target’s normal activity, potentially leading to the death of the pathogen.
Biochemical Pathways
tuberculosis . The downstream effects of this disruption could include compromised cell wall integrity and ultimately, cell death.
Result of Action
Properties
IUPAC Name |
1-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJDZPUGXDBEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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